molecular formula C11H15FN2O2 B14899543 1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea

1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea

Cat. No.: B14899543
M. Wt: 226.25 g/mol
InChI Key: LCMPANXAPDNYOA-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea is an organic compound that features a fluorophenyl group and a hydroxybutyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea typically involves the reaction of 2-fluoroaniline with 3-hydroxybutyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:

2-Fluoroaniline+3-Hydroxybutyl isocyanateThis compound\text{2-Fluoroaniline} + \text{3-Hydroxybutyl isocyanate} \rightarrow \text{this compound} 2-Fluoroaniline+3-Hydroxybutyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(2-Fluorophenyl)-3-(3-oxobutyl)urea.

    Reduction: Formation of 1-(2-Fluorophenyl)-3-(3-hydroxybutyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea involves its interaction with specific molecular targets. The fluorophenyl group may enhance the compound’s ability to bind to certain enzymes or receptors, while the hydroxybutyl group can influence its solubility and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)-3-(3-hydroxypropyl)urea
  • 1-(2-Fluorophenyl)-3-(3-hydroxyethyl)urea
  • 1-(2-Fluorophenyl)-3-(3-hydroxybutyl)thiourea

Uniqueness

1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea is unique due to the presence of both a fluorophenyl group and a hydroxybutyl group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H15FN2O2

Molecular Weight

226.25 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-(3-hydroxybutyl)urea

InChI

InChI=1S/C11H15FN2O2/c1-8(15)6-7-13-11(16)14-10-5-3-2-4-9(10)12/h2-5,8,15H,6-7H2,1H3,(H2,13,14,16)

InChI Key

LCMPANXAPDNYOA-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(=O)NC1=CC=CC=C1F)O

Origin of Product

United States

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